molecular formula C16H14ClN5O2S B2734101 N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide CAS No. 878697-60-0

N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2734101
CAS No.: 878697-60-0
M. Wt: 375.83
InChI Key: DVUBCNAVQHTMGM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a sulfanyl-bridged acetamide derivative featuring a tetrazole core substituted with a 3-methoxyphenyl group and an N-linked 2-chlorophenyl moiety. The 2-chlorophenyl substituent on the acetamide provides steric bulk and electron-withdrawing properties, influencing binding affinity and solubility .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c1-24-12-6-4-5-11(9-12)22-16(19-20-21-22)25-10-15(23)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUBCNAVQHTMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced by reacting the tetrazole derivative with a suitable chloroacetamide derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ()

  • Structural Differences : The tetrazole is substituted with a 3-chloro-4-methylphenyl group (electron-withdrawing Cl and steric methyl) instead of 3-methoxyphenyl. The acetamide is linked to 2-methoxyphenyl (electron-donating OCH₃) instead of 2-chlorophenyl.
  • The 2-methoxy group on the acetamide may improve π-π stacking interactions in biological targets compared to the 2-chloro substituent .

2-{[1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()

  • Structural Differences: The tetrazole is substituted with a bicycloheptene group (bulky, non-aromatic), and the acetamide is linked to 4-methoxyphenyl.
  • Implications :
    • The bicycloheptene group introduces significant steric bulk, likely reducing binding to planar active sites but improving resistance to enzymatic degradation.
    • The para-methoxy group on the acetamide may enhance electronic conjugation compared to ortho-substituted analogues .

Oxadiazole-Based Analogues

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides ()

  • Structural Differences : The tetrazole is replaced with a 1,3,4-oxadiazole ring, which is less polar and more electron-deficient.
  • Biological Activity :
    • These compounds exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 12–45 μM) and antimicrobial activity (MIC: 8–64 μg/mL against S. aureus and E. coli).
    • The oxadiazole’s electron deficiency may reduce hydrogen-bonding capacity but enhance π-π stacking with aromatic residues in enzymes .

Triazole-Based Analogues

VUAA-1 and OLC-12 ()

  • Structural Differences : Triazole core instead of tetrazole, with pyridinyl and ethyl/isopropyl substituents.
  • Functional Role : These are Orco agonists (olfactory receptors), with EC₅₀ values in the low micromolar range. The triazole’s smaller size and reduced nitrogen content may limit stability compared to tetrazoles but improve ligand-receptor kinetics .

Comparative Analysis of Key Properties

Property Target Compound Tetrazole Analogue () Oxadiazole Analogue ()
Core Heterocycle Tetrazole (4 N atoms) Tetrazole Oxadiazole (2 N, 1 O)
Substituent Effects 3-OCH₃ (electron-donating) 3-Cl, 4-CH₃ (electron-withdrawing) 5-Cl on phenyl (electron-withdrawing)
Bioactivity Not reported in evidence Not reported AChE inhibition (IC₅₀: 12–45 μM)
Synthetic Route Bromoacetamide + tetrazole thiol (NaH) Similar sulfanyl-acetamide coupling Oxadiazole-thiol + bromoacetamide (NaH)

Research Findings and Implications

  • Synthetic Modularity : All compounds utilize a common sulfanyl-acetamide backbone, allowing modular substitution at the heterocycle and phenyl groups. This facilitates structure-activity relationship (SAR) studies .
  • Biological Performance :
    • Tetrazole derivatives may excel in stability and hydrogen-bonding interactions due to nitrogen density.
    • Oxadiazole analogues show promise in cholinesterase inhibition, suggesting heterocycle choice critically impacts target selectivity.
  • Crystallographic Insights : Sulfanyl-acetamides often form O–H···N hydrogen bonds and π-π interactions (e.g., ), which could stabilize protein-ligand complexes or influence crystal packing .

Biological Activity

N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group, a methoxyphenyl tetrazole moiety, and a sulfanyl linkage, contributing to its unique pharmacological profile. Its molecular formula is C13_{13}H12_{12}ClN4_4OS, with a molecular weight of approximately 314.78 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Enzymes and Receptors : The compound’s functional groups can form hydrogen bonds and hydrophobic interactions with various molecular targets, modulating their activity.
  • Inhibition of Pathways : Preliminary studies suggest that it may inhibit certain signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15.6
MCF-712.3
A54918.4

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. It showed promising results against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate its potential as a broad-spectrum antimicrobial agent.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : In a study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups, suggesting its efficacy in vivo.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of resistant bacterial strains were treated with the compound, showing decreased viability and suggesting a potential role in overcoming antibiotic resistance.

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